

Introduction: A Strategically Substituted Building Block for Modern Chemistry

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Compound of Interest

Compound Name: *2-Bromo-3-chloro-5-fluorobenzonitrile*

Cat. No.: *B8169467*

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In the landscape of fine chemicals and pharmaceutical intermediates, the strategic placement of functional groups on an aromatic scaffold is paramount. **2-Bromo-3-chloro-5-fluorobenzonitrile** (CAS No. 1365993-26-5) emerges as a molecule of significant interest for researchers, scientists, and drug development professionals.^[1] Its utility stems not from its direct biological activity, but from its role as a highly functionalized and versatile building block. The trifecta of substituents—a nitrile group and three distinct halogens (F, Cl, Br) at specific positions—provides a rich platform for complex molecular engineering.

The presence of a bromine atom offers a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.^[2] The fluorine atom can enhance metabolic stability and improve the bioavailability of a final active pharmaceutical ingredient (API). The nitrile group itself is a versatile precursor, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles. This guide provides a comprehensive overview of the synthesis, potential applications, and procurement of this valuable intermediate.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of a chemical is critical for its handling, storage, and application. **2-Bromo-3-chloro-5-fluorobenzonitrile** is typically a white to yellow solid at room temperature.[3]

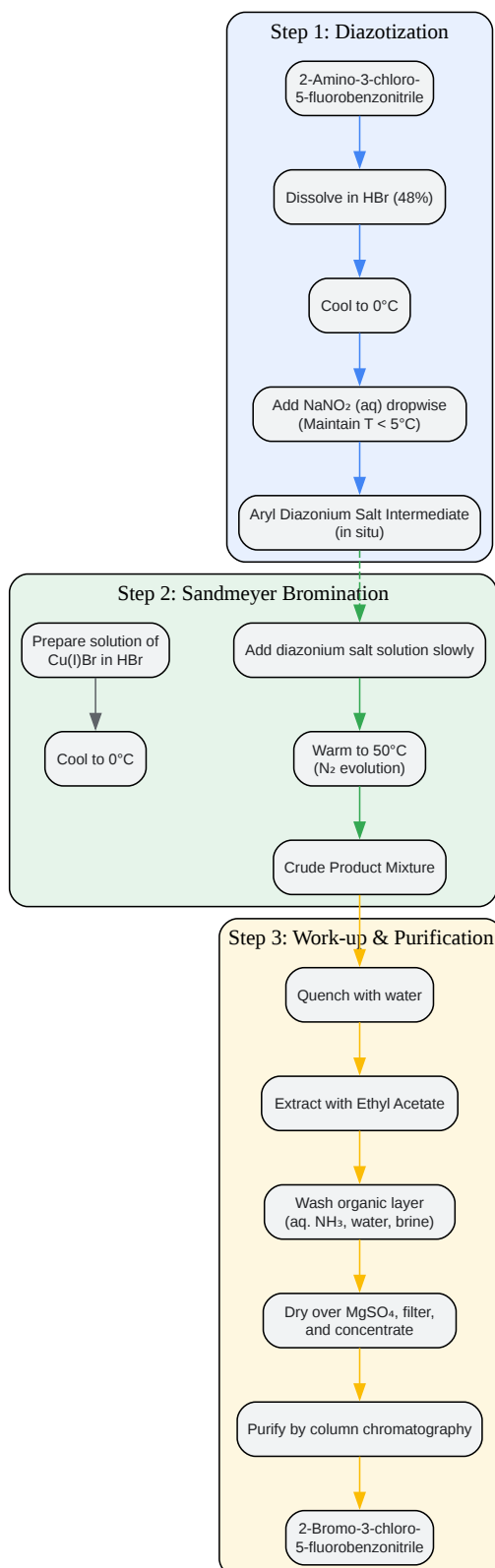
Property	Value	Source
CAS Number	1365993-26-5	[1][3]
Molecular Formula	C ₇ H ₂ BrClFN	[1]
Molecular Weight	234.45 g/mol	[1]
Appearance	White to Yellow Solid	[3][4]
Purity	Typically ≥95%	[1][3]
Storage	Sealed in dry, 2-8°C	[1]
SMILES	<chem>N#CC1=CC(F)=CC(Cl)=C1Br</chem>	[1]
InChI Key	FCZUSJNVWABFOB-UHFFFAOYSA-N	[3][4]

Safety and Handling: While a comprehensive toxicological profile is not widely published, related halogenated benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Proposed Synthetic Protocol: A Sandmeyer-Based Approach

A specific, peer-reviewed synthesis for **2-Bromo-3-chloro-5-fluorobenzonitrile** is not readily available in the literature, which is common for specialized building blocks. However, a robust and logical synthetic route can be proposed based on the well-established Sandmeyer reaction.[6][7][8] This reaction is a classic and reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[8] The proposed starting material would be 2-Amino-3-chloro-5-fluorobenzonitrile.

Experimental Workflow Diagram



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Caption: Proposed synthesis workflow for **2-Bromo-3-chloro-5-fluorobenzonitrile**.

Step-by-Step Methodology

This protocol is adapted from a known procedure for a structurally similar compound, 2-bromo-6-fluorobenzonitrile.^[9]

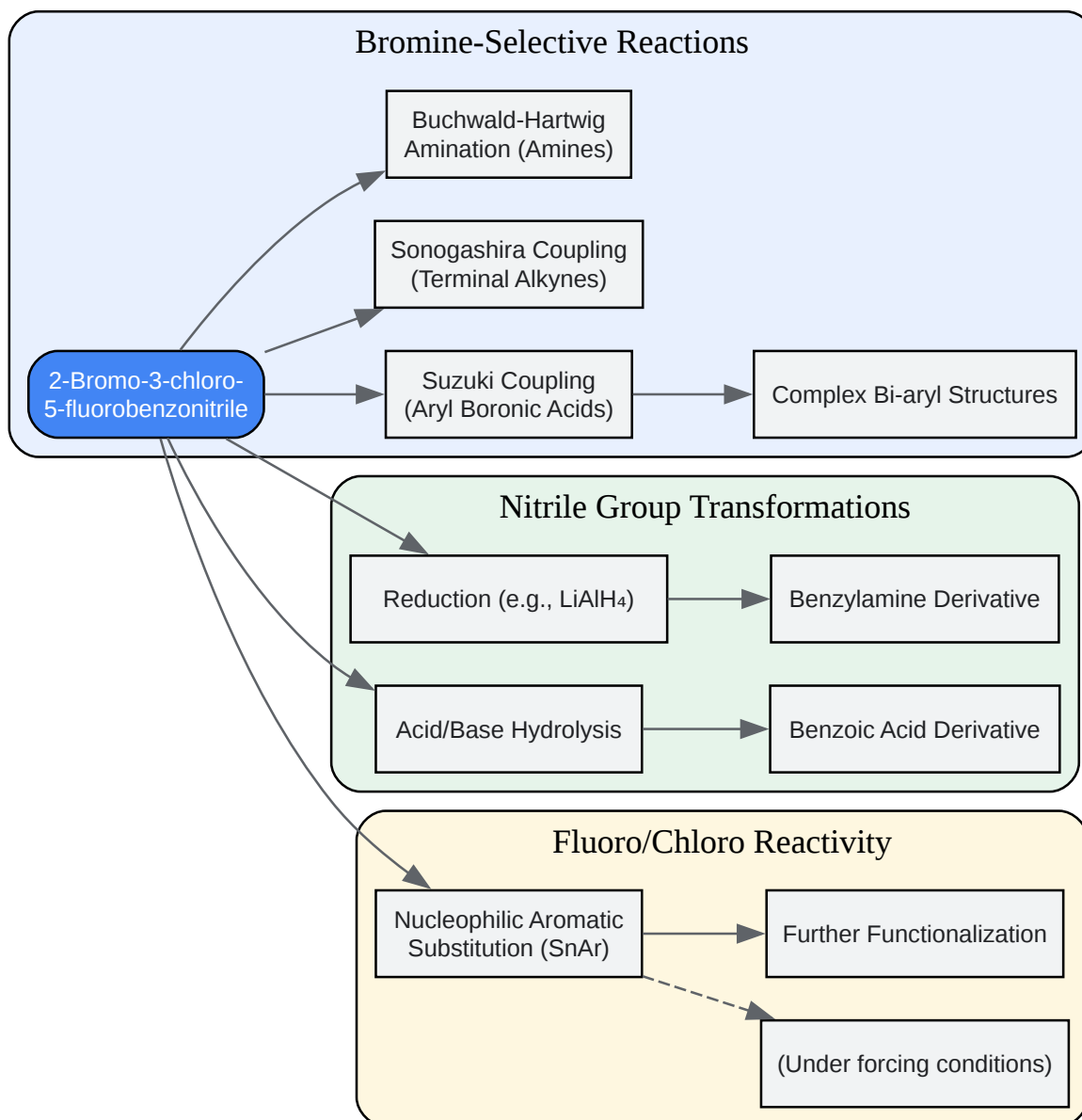
- Diazotization of the Amine:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-3-chloro-5-fluorobenzonitrile (1 equivalent) in 48% hydrobromic acid.
 - Cool the resulting slurry to 0°C in an ice-salt bath.
 - Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of water.
 - Add the sodium nitrite solution dropwise to the amine slurry, ensuring the internal temperature is maintained below 5°C. The formation of the diazonium salt is typically indicated by a change in color and the dissolution of the solid.
 - Stir the mixture at 0°C for an additional 1.5 hours after the addition is complete.
- Copper-Catalyzed Bromination (Sandmeyer Reaction):
 - In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 3 equivalents) in 48% hydrobromic acid and cool it to 0°C.
 - Slowly pour the cold diazonium salt solution from Step 1 into the cold CuBr solution. Vigorous bubbling (evolution of N₂ gas) should be observed.
 - After the addition is complete, allow the reaction mixture to stir at 0°C for 15 minutes, then warm it to 50°C for approximately 20-30 minutes, or until gas evolution ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and dilute it with a significant volume of water.

- Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (2x volumes).
- Combine the organic extracts and wash sequentially with a 10% aqueous ammonia solution (to remove excess copper salts), water, and finally, brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the resulting residue via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure **2-Bromo-3-chloro-5-fluorobenzonitrile**.

Applications in Advanced Organic Synthesis

The synthetic value of **2-Bromo-3-chloro-5-fluorobenzonitrile** lies in the differential reactivity of its halogen substituents, allowing for selective, stepwise functionalization. This makes it an ideal precursor for complex molecules, particularly in the development of APIs.^{[4][10]}

Logical Relationships in Synthetic Transformations



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Caption: Synthetic utility map for **2-Bromo-3-chloro-5-fluorobenzonitrile**.

- **Palladium-Catalyzed Cross-Coupling:** The C-Br bond is the most reactive site for standard cross-coupling reactions. This allows for the precise introduction of aryl, heteroaryl, alkyl, or alkyne groups via Suzuki, Stille, Sonogashira, or Negishi couplings, building the core scaffold of a target molecule.

- **Buchwald-Hartwig Amination:** The C-Br bond can also be selectively converted to a C-N bond, providing access to a wide range of substituted anilines which are prevalent motifs in pharmaceuticals.
- **Nitrile Group Manipulation:** After performing reactions at the bromine position, the nitrile group can be transformed. For instance, hydrolysis yields a carboxylic acid, a key functional group for salt formation or further amide couplings. Reduction provides a primary amine, which can be used as a nucleophile or for constructing heterocyclic rings.
- **Nucleophilic Aromatic Substitution (S_NAr):** While the C-Cl and C-F bonds are generally less reactive towards cross-coupling, they can be susceptible to S_NAr reactions under more forcing conditions, particularly when activated by other electron-withdrawing groups. This allows for late-stage introduction of nucleophiles like alkoxides or amines.

The strategic use of this intermediate is exemplified in numerous patents for complex kinase inhibitors and other therapeutic agents, where similarly substituted benzonitriles serve as the starting point for building intricate molecular architectures.[\[11\]](#)

Supplier and Procurement Analysis

2-Bromo-3-chloro-5-fluorobenzonitrile is available from several fine chemical suppliers, typically on a research scale (milligrams to grams). Pricing and availability can vary, and it is advisable to contact suppliers directly for bulk quantities.

Supplier	Purity	Available Quantities	Indicative Pricing (USD)
Sigma-Aldrich (Merck)	95%	250 mg, 1 g, 5 g	~ 590/1g
Aikon International Ltd.	95%	1 g, 5 g, 10 g	Contact for pricing
ChemScene	≥95%	Custom/Inquire	Contact for pricing
AstaTech, Inc.	95%	Custom/Inquire	Contact for pricing
Zhuhai Aobokai Biomedical	≥95%	1 g, 5 g	Contact for pricing

Note: Prices are approximate, based on publicly available data as of early 2026, and are subject to change. It is recommended to request formal quotes from suppliers.

Conclusion

2-Bromo-3-chloro-5-fluorobenzonitrile is a quintessential example of a modern synthetic building block. Its value is not intrinsic but is realized through the strategic and selective manipulation of its multiple functional groups. For medicinal chemists and materials scientists, it offers a pre-functionalized aromatic core that can significantly shorten synthetic routes to complex target molecules. Its utility in palladium-catalyzed reactions, coupled with the potential for subsequent modifications of its other substituents, makes it a powerful tool for generating molecular diversity and accelerating discovery programs. As the demand for novel, structurally complex APIs continues to grow, the importance of such versatile intermediates is set to increase.

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